molecular formula C9H10N2O3 B12575385 Ethyl (4-nitrosophenyl)carbamate CAS No. 303158-01-2

Ethyl (4-nitrosophenyl)carbamate

Cat. No.: B12575385
CAS No.: 303158-01-2
M. Wt: 194.19 g/mol
InChI Key: NFQBXWCVBVRJQK-UHFFFAOYSA-N
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Description

Ethyl (4-nitrosophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their versatile chemical properties

Preparation Methods

The synthesis of ethyl (4-nitrosophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-nitrosophenyl chloroformate with ethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at temperatures ranging from 10°C to 40°C with constant stirring for 1-2 hours . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and may include additional purification steps to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Ethyl (4-nitrosophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group under specific conditions.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines.

Scientific Research Applications

Ethyl (4-nitrosophenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (4-nitrosophenyl)carbamate involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

Ethyl (4-nitrosophenyl)carbamate can be compared with other carbamate compounds such as:

Properties

CAS No.

303158-01-2

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl N-(4-nitrosophenyl)carbamate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(12)10-7-3-5-8(11-13)6-4-7/h3-6H,2H2,1H3,(H,10,12)

InChI Key

NFQBXWCVBVRJQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)N=O

Origin of Product

United States

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